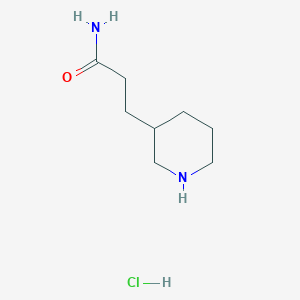

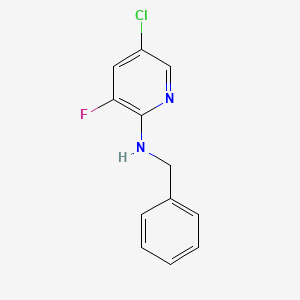

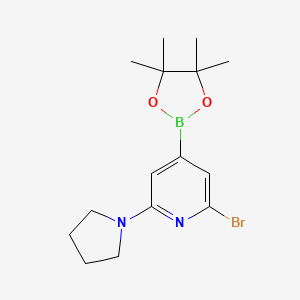

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

“1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine” is a chemical compound that falls under the category of laboratory chemicals . It is a derivative of pyridine and triazole, both of which are heterocyclic compounds containing nitrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridine-based molecules have been used in drug crafting and have shown a range of diversified diseases .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

A study focusing on the metabolism and disposition of an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, BMS-690514, provides insights into how similar heterocyclic amine compounds are metabolized and disposed of in the human body. BMS-690514, an oral selective inhibitor, showed that after oral administration to humans, approximately 50% and 34% of administered radioactivity were recovered in feces and urine, respectively. This indicates extensive metabolism via multiple pathways, with excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010).

Impact on Cytochrome P4501A2 Activity

Research has shown that consumption of pan-fried meat, which contains high levels of heterocyclic aromatic amines but low levels of polycyclic aromatic hydrocarbons, induces cytochrome P4501A2 (CYP1A2) activity in humans. This induction suggests that compounds formed during high-temperature cooking of meats can influence the metabolic pathways in the human body, potentially altering the metabolism of drugs and other xenobiotics (Sinha et al., 1994).

Urinary Biomarkers of Exposure

A study on the measurement of heterocyclic amines in urine postulates that urinary biomarkers can provide valuable insights into exposure to these compounds. For instance, urinary levels of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) were significantly increased after consumption of charbroiled beef, highlighting its potential as a biomarker for dietary exposure to PhIP and similar compounds (Friesen et al., 2001).

Exposure and Cancer Risk

A prospective study investigated the association between meat and meat mutagens, specifically PhIP, and prostate cancer risk, demonstrating the potential health implications of exposure to heterocyclic amines through diet. The study found that very well done meat, which is high in heterocyclic amines, was associated with an increased risk of prostate cancer, suggesting that these compounds might play a role in the development of certain cancers (Cross et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWWWJBTNPQANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

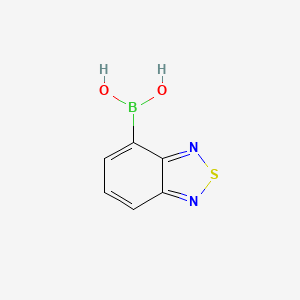

![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)